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Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of

neuroinflammation. Primarily expressed on immune cells, including microglia, its upregulation is

a hallmark of various neuroinflammatory and neurodegenerative conditions. Activation of

GPR84 triggers a cascade of intracellular signaling events that modulate immune cell function,

including cytokine production, chemotaxis, and phagocytosis. This technical guide provides a

comprehensive overview of GPR84 signaling in the context of neuroinflammation, presenting

key quantitative data, detailed experimental protocols for its study, and visual representations

of its complex signaling pathways and experimental workflows.

Introduction to GPR84
GPR84 is a class A G protein-coupled receptor (GPCR) that is increasingly recognized for its

role in modulating inflammatory responses.[1][2] Its expression is predominantly found in

immune cells such as microglia, macrophages, neutrophils, and monocytes.[2][3][4] Under

basal conditions, GPR84 expression in the central nervous system (CNS) is low. However, in

the presence of pro-inflammatory stimuli, its expression is significantly upregulated, suggesting

a critical role in the pathogenesis of neuroinflammatory diseases.[2][3][5][6]

Endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAs),

particularly those with carbon chain lengths of 9 to 14.[7] However, the in vivo concentrations of
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these MCFAs are often low, leading to the development and use of synthetic agonists and

antagonists to probe the receptor's function.[8]

GPR84 Signaling Pathways
GPR84 activation initiates a complex network of intracellular signaling cascades that ultimately

dictate the cellular response. The primary signaling mechanism involves coupling to Gαi/o

proteins, though evidence for Gαq/11 and β-arrestin-mediated signaling also exists.

Gαi/o-Coupled Signaling
The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-

sensitive Gαi/o proteins.[9] This interaction leads to the inhibition of adenylyl cyclase, resulting

in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] The dissociation of the Gβγ

subunits can further propagate the signal through other effector proteins. This pathway is

central to many of the pro-inflammatory responses attributed to GPR84 activation.
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GPR84 Gαi/o-Coupled Signaling Pathway

β-Arrestin Recruitment
Upon agonist binding, GPR84 can also recruit β-arrestin proteins.[1] This interaction is crucial

for receptor desensitization, internalization, and can also initiate G protein-independent

signaling cascades.[1] The recruitment of β-arrestin can lead to the activation of pathways such

as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][10]
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GPR84 β-Arrestin Recruitment and Signaling

Downstream Pro-inflammatory Pathways
Activation of GPR84 in immune cells like microglia and macrophages converges on several key

pro-inflammatory signaling pathways, including:

PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and inflammation.

MAPK Pathways (ERK, JNK, p38): These cascades regulate a wide range of cellular

processes, including cytokine production and apoptosis.

NF-κB Pathway: A critical regulator of inflammatory gene expression.[3][10]

Activation of these pathways leads to the transcription and release of pro-inflammatory

mediators such as TNF-α, IL-6, and various chemokines.[3][10][11]

GPR84 in Neuroinflammatory Conditions
GPR84 expression is significantly elevated in several neuroinflammatory and

neurodegenerative diseases.
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Endotoxemia and Sepsis: Systemic inflammation induced by lipopolysaccharide (LPS) leads

to a robust and sustained increase in GPR84 expression in microglia.[2][3][5][6]

Experimental Autoimmune Encephalomyelitis (EAE): In this animal model of multiple

sclerosis, GPR84 is highly expressed by microglia, indicating a potential role in the

pathogenesis of the disease.[2][3]

Alzheimer's Disease: GPR84 is upregulated in microglia surrounding amyloid plaques in a

mouse model of Alzheimer's disease.[5] Interestingly, GPR84 deficiency in this model was

associated with accelerated cognitive decline and reduced microgliosis, suggesting a

complex and potentially protective role in this context.[5]

Ischemic Stroke: Studies have shown that GPR84 is upregulated in the peripheral blood of

ischemic stroke patients, highlighting it as a potential biomarker and therapeutic target.[12]

Quantitative Data Summary
The following tables summarize key quantitative data related to GPR84 expression and ligand

potency from various studies.

Table 1: GPR84 Expression in Neuroinflammatory Models
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Model/Stimulus Cell Type/Tissue
Fold
Change/Observatio
n

Reference

LPS (1 mg/kg, i.p.) Mouse Brain

Significant increase at

2 and 8 hours post-

injection

[3]

LPS (1 µg/mL) BV2 Microglial Cells

Significant increase in

GPR84 mRNA after 6

hours

[5][13]

TNF (100 ng/mL) BV2 Microglial Cells

Significant increase in

GPR84 mRNA after 6

hours

[5][13]

IL-1 (100 ng/mL) BV2 Microglial Cells

Significant increase in

GPR84 mRNA after 6

hours

[5][13]

EAE
Mouse Cortical &

Spinal Microglia

Significantly

upregulated mRNA

expression

[6]

Table 2: Potency of GPR84 Agonists and Antagonists
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Compound
Compound
Type

Assay Cell Line
EC50/IC50/p
A2

Reference

6-OAU Agonist
cAMP

Inhibition

CHO-

hGPR84
14 nM [3]

Capric Acid Agonist
cAMP

Inhibition

CHO-

hGPR84
~800 nM [3]

OX-04528 Agonist
cAMP

Inhibition

CHO-

hGPR84
0.00598 nM [14]

OX-04529 Agonist
cAMP

Inhibition

CHO-

hGPR84
0.0185 nM [14]

PSB-16671 Agonist
cAMP

Inhibition

CHO-

hGPR84
41.3 nM [15]

LY237 Agonist Gαi Activation
GPR84-Gαi

complex
0.189 nM [16]

Compound

837
Antagonist

[35S]GTPγS

Binding

CHO-

hGPR84

pA2 = 8.90

(~1.26 nM)
[17]

Table 3: Effect of GPR84 Activation on Cytokine Production in LPS-Primed Macrophages

Cytokine
Time Point (post 6-
OAU)

Observation Reference

TNF-α mRNA 30-240 min Enhanced expression [3]

TNF-α Protein 4 hours Peak secretion [3]

IL-6 mRNA 30-240 min Enhanced expression [3]

IL-6 Protein 1 hour Peak secretion [3]

CCL2 mRNA 30-240 min Enhanced expression [3]

CCL2 Protein 4 hours Peak secretion [3]
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Experimental Protocols
Detailed methodologies are crucial for the accurate study of GPR84 signaling. Below are

outlines of key in vitro and in vivo experimental protocols.

In Vitro Assays
This assay measures the ability of GPR84 agonists to inhibit adenylyl cyclase activity, leading

to a decrease in intracellular cAMP levels.

Cell Culture: CHO-K1 cells stably expressing the human GPR84 receptor are plated in a 96-

well plate and incubated for 24 hours.[3]

Assay Procedure:

The cell culture medium is replaced with PBS.

For agonist testing, cells are simultaneously treated with a cAMP-inducing agent like

forskolin (e.g., 25 µM) and the GPR84 agonist at various concentrations.[3]

For antagonist testing, cells are pre-incubated with the antagonist for 15 minutes before

the addition of forskolin and a known GPR84 agonist (typically at its EC80 concentration).

[3]

The cells are incubated for 30 minutes at 37°C.[3]

Cells are lysed, and the intracellular cAMP concentration is measured using a

commercially available kit, such as the DiscoverX HitHunter cAMP assay.[3]
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1. Plate GPR84-expressing
CHO cells in a 96-well plate

2. Incubate for 24 hours

3. Replace medium with PBS

4. Add Forskolin + Agonist
(or pre-incubate with Antagonist)

5. Incubate for 30 minutes at 37°C

6. Lyse cells

7. Measure intracellular cAMP levels

8. Analyze data and determine
EC50/IC50 values

Click to download full resolution via product page

Workflow for a GPR84 cAMP Inhibition Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR84 receptor.
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Principle: Commonly utilizes enzyme fragment complementation (EFC) technology, such as

the PathHunter assay from DiscoverX.[18] The GPCR is tagged with a small enzyme

fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment

(Enzyme Acceptor).[18] Agonist-induced recruitment brings the fragments together, forming

an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]

Assay Procedure:

Plate PathHunter GPR84 β-arrestin cells in a 384-well plate and incubate overnight.[19]

Prepare serial dilutions of the test compound (agonist or antagonist).

Add the compound to the cells and incubate for a predetermined time (e.g., 90 minutes) at

37°C or room temperature.[20]

Add the detection reagents containing the enzyme substrate.

Incubate for 60 minutes at room temperature.[19]

Read the chemiluminescent signal using a plate reader.[18]

This assay is used to screen for GPR84 ligands by measuring changes in intracellular calcium

levels.

Principle: GPR84 is co-expressed with a promiscuous Gα protein (e.g., Gα16) in a cell line

like HEK293T.[21][22] This redirects the signal from various G protein pathways towards the

release of intracellular calcium from the endoplasmic reticulum.[21] Cells are loaded with a

calcium-sensitive fluorescent dye (e.g., Fluo-4) which exhibits increased fluorescence upon

binding to calcium.[21]

Assay Procedure:

Transfect HEK293T cells with plasmids encoding GPR84 and Gα16.[21]

Seed the transfected cells into a 96-well or 384-well black-walled, clear-bottom plate.[21]

Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[21]
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Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline

fluorescence.

The instrument adds the test compounds to the wells while simultaneously monitoring the

change in fluorescence over time.[23][24]

An increase in fluorescence indicates receptor activation and calcium release.

In Vivo Models of Neuroinflammation
This model mimics the systemic inflammation that can lead to neuroinflammation.

Animals: C57BL/6 mice are commonly used.

Procedure:

Reconstitute LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline.[25]

Administer a single intraperitoneal (i.p.) injection of LPS at a dose typically ranging from

0.5 to 5 mg/kg body weight.[26][27]

Monitor the mice for signs of sickness at various time points (e.g., 2, 4, 8, 24 hours) post-

injection.[25]

At the desired time points, euthanize the animals and harvest tissues (e.g., brain, spleen,

liver) for analysis.[25]

Analysis:

Gene Expression: Measure GPR84 and cytokine mRNA levels in brain tissue using qRT-

PCR.

Protein Levels: Quantify cytokine protein levels in brain homogenates using ELISA.

Immunohistochemistry: Visualize the expression of GPR84 and microglial activation

markers (e.g., Iba1) in brain sections.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://experiments.springernature.com/articles/10.1007/978-1-0716-1221-7_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101093/
https://www.researchgate.net/figure/a-Experimental-protocol-for-lipopolysaccharide-LPS-induced-systemic-inflammation-b_fig2_236654056
https://koreascience.kr/article/JAKO202408461203989.page
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101093/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EAE is the most widely used animal model for the human neuroinflammatory disease, multiple

sclerosis.

Animals: C57BL/6 or SJL mice are frequently used strains.[12][28][29]

Induction (Active EAE in C57BL/6 mice):

Emulsify a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55

(MOG35-55), in Complete Freund's Adjuvant (CFA).[29][30]

Inject the emulsion subcutaneously at two sites on the flank of the mouse.[28]

Administer pertussis toxin (PTX) i.p. on the day of immunization and again 48 hours later.

PTX is required to facilitate the entry of encephalitogenic T cells into the CNS.[28][29]

Monitoring and Analysis:

Clinical Scoring: Monitor mice daily for clinical signs of disease (e.g., tail limpness, hind

limb paralysis) and score them on a standardized scale (typically 0-5).[28]

Histology: At the end of the experiment, perfuse the animals and collect the brain and

spinal cord for histological analysis to assess inflammation and demyelination.

Gene and Protein Analysis: Analyze CNS tissue for the expression of GPR84 and

inflammatory mediators.

Conclusion
GPR84 is a significant player in the orchestration of neuroinflammatory responses. Its

upregulation in key immune cells of the CNS during disease, coupled with its ability to drive

pro-inflammatory signaling cascades, positions it as a compelling target for therapeutic

intervention in a range of neurological disorders. The quantitative data and detailed

experimental protocols provided in this guide offer a robust framework for researchers and drug

development professionals to further investigate the role of GPR84 and to explore the potential

of GPR84 modulators in treating neuroinflammatory conditions. Further research is warranted

to fully elucidate the endogenous ligands and the nuanced, context-dependent roles of GPR84

signaling in both promoting and potentially resolving neuroinflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10814916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

